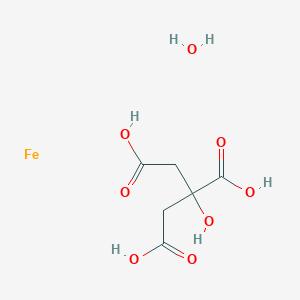
Iron(III) citrate N-hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(III) citrate N-hydrate is a coordination compound formed by the interaction of ferric ions (Fe³⁺) with citric acid. This compound is typically found as a brown to dark brown powder and is soluble in water. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(III) citrate N-hydrate can be synthesized by reacting ferric chloride with citric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated by adjusting the pH of the solution. The general reaction is as follows:
[ \text{FeCl}_3 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Fe(C}_6\text{H}_5\text{O}_7\text{)} + 3\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the dissolution of ferric chloride in water, followed by the addition of citric acid. The mixture is then stirred and heated to facilitate the reaction. The product is filtered, washed, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(III) citrate N-hydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ferric ion (Fe³⁺) can be reduced to ferrous ion (Fe²⁺) under certain conditions.
Complexation Reactions: Iron(III) citrate can form complexes with other ligands, such as ethylenediaminetetraacetic acid (EDTA).
Photoreduction: Exposure to light, especially blue and ultraviolet light, can reduce Fe³⁺ to Fe²⁺, with the concomitant oxidation of the carboxyl group.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride.
Complexation: EDTA and other chelating agents are used to form stable complexes.
Photoreduction: Light exposure in the presence of suitable photosensitizers.
Major Products Formed
Oxidation-Reduction: Fe²⁺ ions and corresponding oxidized products.
Complexation: Stable iron complexes with various ligands.
Photoreduction: Fe²⁺ ions and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Iron(III) citrate N-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing iron-containing compounds, such as iron oxide nanoparticles.
Medicine: Used to regulate blood iron levels in patients with chronic kidney disease on dialysis.
Industry: Employed in the degradation of pollutants, such as tetracycline, in water treatment processes.
Wirkmechanismus
Iron(III) citrate N-hydrate exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Iron(III) citrate N-hydrate can be compared with other iron citrate compounds:
Ferric Ammonium Citrate: Similar in function but contains ammonium ions.
Ferric Citrate: Lacks the hydration component, making it less soluble in water.
Ferrous Citrate: Contains Fe²⁺ instead of Fe³⁺, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties, such as solubility and ability to form complexes, make it valuable in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
1379662-88-0 |
|---|---|
Molekularformel |
C6H10FeO8 |
Molekulargewicht |
265.98 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron;hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |
InChI-Schlüssel |
KTOMARYOAQYGRU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



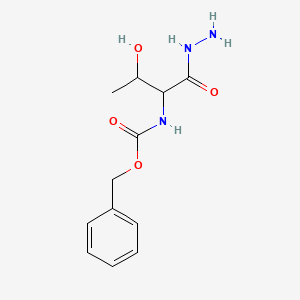

![tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate](/img/structure/B12318886.png)
![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
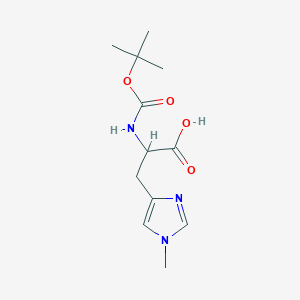
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)
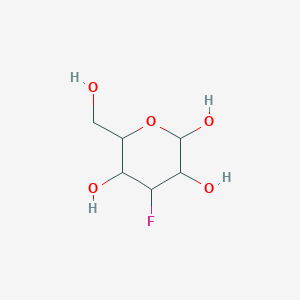


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
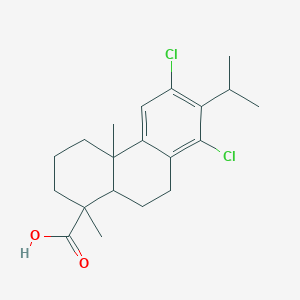
![sodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] sulfate](/img/structure/B12318954.png)
